4-(2-amino-1,3-thiazol-4-yl)benzene-1,3-diol Hydrochloride

CAS No.: 472979-20-7

Cat. No.: VC2023490

Molecular Formula: C9H9ClN2O2S

Molecular Weight: 244.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 472979-20-7 |

|---|---|

| Molecular Formula | C9H9ClN2O2S |

| Molecular Weight | 244.7 g/mol |

| IUPAC Name | 4-(2-amino-1,3-thiazol-4-yl)benzene-1,3-diol;hydrochloride |

| Standard InChI | InChI=1S/C9H8N2O2S.ClH/c10-9-11-7(4-14-9)6-2-1-5(12)3-8(6)13;/h1-4,12-13H,(H2,10,11);1H |

| Standard InChI Key | IKZHBUBOEHGRCO-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1O)O)C2=CSC(=N2)N.Cl |

| Canonical SMILES | C1=CC(=C(C=C1O)O)C2=CSC(=N2)N.Cl |

Introduction

Chemical Identity and Nomenclature

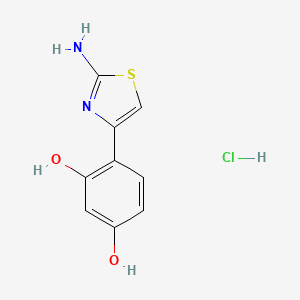

4-(2-Amino-1,3-thiazol-4-yl)benzene-1,3-diol Hydrochloride represents the hydrochloride salt form of 4-(2-amino-1,3-thiazol-4-yl)benzene-1,3-diol. The compound is registered with CAS number 472979-20-7, with a molecular formula of C9H9ClN2O2S (often presented as C9H8N2O2S.HCl to indicate its salt form) . It belongs to the class of functionalized heterocyclic compounds containing both a thiazole moiety and a dihydroxybenzene unit. The compound is also known by several synonyms in chemical databases and commercial catalogs, including 4-(2-Aminothiazol-4-yl)benzene-1,3-diol hydrochloride . The IUPAC name is accurately described as 4-(2-amino-1,3-thiazol-4-yl)-1,3-benzenediol hydrochloride, which provides the systematic identification of its chemical structure .

The InChI code (InChI=1S/C9H8N2O2S.ClH/c10-9-11-7(4-14-9)6-2-1-5(12)3-8(6)13;/h1-4,12-13H,(H2,10,11);1H) and InChIKey (IKZHBUBOEHGRCO-UHFFFAOYSA-N) serve as standardized identifiers for the compound in chemical databases and literature . These identifiers are crucial for unambiguous identification of the compound in scientific communications and database searching.

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 244.7 g/mol | |

| Physical State | Solid | |

| CAS Number | 472979-20-7 | |

| Storage Temperature | Room temperature under inert atmosphere | |

| Typical Purity | ≥95% |

Structural Characteristics

The structural characteristics of 4-(2-amino-1,3-thiazol-4-yl)benzene-1,3-diol Hydrochloride are defined by the presence of two key aromatic systems: a thiazole ring and a dihydroxylated benzene ring. The compound features a 2-amino-1,3-thiazole moiety connected at its 4-position to a benzene ring that bears hydroxyl groups at positions 1 and 3 . This structure creates a molecule with both heterocyclic and phenolic characteristics.

The thiazole ring contributes to the compound's aromaticity and contains a nitrogen atom at position 3 and a sulfur atom at position 1, which provide sites for potential hydrogen bonding and other interactions. The amino group at position 2 of the thiazole ring is particularly important as it can participate in hydrogen bonding as a hydrogen donor and can be involved in acid-base interactions .

The benzene ring with its two hydroxyl groups contributes to the compound's hydrophilicity and potential for hydrogen bonding. The positioning of these hydroxyl groups at the 1,3-positions creates a resorcinol-like structure, which is known to have specific chemical reactivity patterns . In the hydrochloride salt form, the amino group on the thiazole ring is protonated, forming an ammonium salt with the chloride counterion, which enhances water solubility compared to the free base.

The SMILES notation (C1=CC(=C(C=C1O)O)C2=CSC(=N2)N.Cl) provides a linear representation of the chemical structure that can be used in various chemical software applications . This notation helps visualize the connectivity between atoms in the molecule.

Spectroscopic and Analytical Data

Analytical and spectroscopic data for 4-(2-amino-1,3-thiazol-4-yl)benzene-1,3-diol Hydrochloride provide essential information for structural confirmation and quality control. Mass spectrometry data indicates several characteristic adducts, as shown in the predicted collision cross-section data.

| Hazard Statement | Classification | Warning Level |

|---|---|---|

| H302 | Harmful if swallowed | Warning |

| H312 | Harmful in contact with skin | Warning |

| H315 | Causes skin irritation | Warning |

| H319 | Causes serious eye irritation | Warning |

| H332 | Harmful if inhaled | Warning |

| H335 | May cause respiratory irritation | Warning |

Data from GHS classification information

The compound is categorized under several hazard classes, including Acute Toxicity (Category 4), Skin Irritation (Category 2), Eye Irritation (Category 2A), and Specific Target Organ Toxicity - Single Exposure (Category 3, respiratory tract irritation) .

Proper handling of the compound involves various precautionary measures, including:

-

Using appropriate personal protective equipment (PPE) such as gloves, eye protection, and lab coats

-

Working in well-ventilated areas or using fume hoods

-

Avoiding contact with skin, eyes, and mucous membranes

-

Implementing proper waste disposal procedures

Storage recommendations include keeping the compound under inert atmosphere at room temperature . These precautions are consistent with standard laboratory practices for handling potentially hazardous chemical compounds.

| Package Size | Price (EUR) | Price per mg (EUR) | Bulk Discount (6+ units) | Bulk Discount (24+ units) |

|---|---|---|---|---|

| 50 mg | €891.20 | €17.82 | €846.64 (-5%) | €802.08 (-10%) |

| 100 mg | €1,095.45 | €10.95 | €1,040.68 (-5%) | €985.91 (-10%) |

| 250 mg | €1,374.95 | €5.50 | €1,306.20 (-5%) | €1,237.46 (-10%) |

| 500 mg | €1,654.45 | €3.31 | €1,571.73 (-5%) | €1,489.00 (-10%) |

| 1 g | €2,062.95 | €2.06 | €1,959.80 (-5%) | €1,856.66 (-10%) |

Data compiled from commercial supplier information

The pricing structure shows significant economies of scale, with the cost per milligram decreasing substantially as the package size increases. This pricing pattern is typical for specialty research chemicals and reflects the costs associated with synthesis, purification, quality control, and packaging.

The compound is also available from other suppliers such as Sigma-Aldrich (as product AMBH9884C1E8) and appears to be readily accessible for research purposes . The typical purity offered is ≥95%, which is suitable for most research applications .

Comparison with Related Compounds

4-(2-Amino-1,3-thiazol-4-yl)benzene-1,3-diol Hydrochloride belongs to a broader family of functionalized thiazole derivatives. Comparing this compound with structurally related molecules provides insight into structure-activity relationships and potential applications.

Table 5: Comparison of 4-(2-Amino-1,3-thiazol-4-yl)benzene-1,3-diol Hydrochloride with Related Compounds

The free base form differs from the hydrochloride salt primarily in its protonation state, which affects properties such as solubility, stability, and melting point. The hydrochloride salt generally offers improved aqueous solubility compared to the free base.

The other related compounds feature more complex structures with additional functional groups or different substitution patterns. These structural differences would likely result in distinct pharmacological profiles and chemical reactivity. For instance, the presence of additional aromatic rings or hydroxyl groups could enhance binding to specific biological targets or alter the compound's physicochemical properties such as lipophilicity and hydrogen bonding capacity.

Understanding these structural relationships is valuable for medicinal chemistry research, particularly in the development of structure-activity relationships (SAR) and the design of targeted molecular libraries for drug discovery programs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume